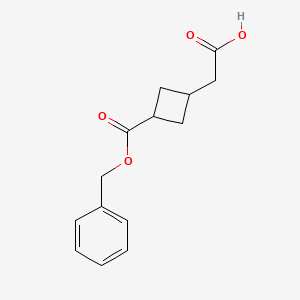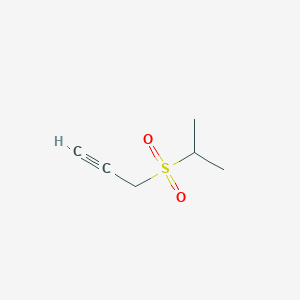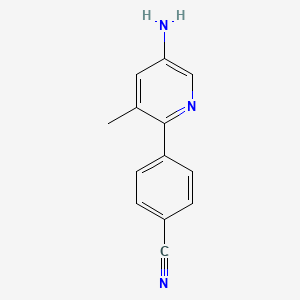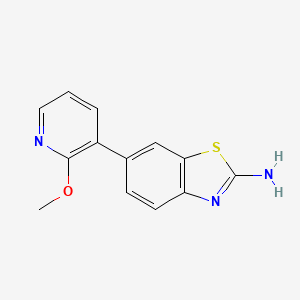
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a methoxy group attached to the benzene ring and a phenylcyclopropylmethyl group attached to the nitrogen atom of the benzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 1-phenylcyclopropylmethylamine.
Amidation Reaction: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 1-phenylcyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-((1-phenylcyclopropyl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((1-phenylcyclopropyl)methyl)aniline.
Substitution: Formation of 2-substituted-N-((1-phenylcyclopropyl)methyl)benzamide derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-((1-phenylcyclopentyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclohexyl)methyl)benzamide
- 2-methoxy-N-((1-phenylcyclobutyl)methyl)benzamide
Uniqueness
2-methoxy-N-((1-phenylcyclopropyl)methyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-methoxy-N-[(1-phenylcyclopropyl)methyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-21-16-10-6-5-9-15(16)17(20)19-13-18(11-12-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
Clave InChI |
TWDFCRYMFRWSPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)


![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)


![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)

